Cas no 1897401-04-5 (4-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid)

4-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid
- EN300-1794461
- 1897401-04-5
-
- Inchi: 1S/C12H15FO4/c1-16-10-7-6-9(13)12(17-2)8(10)4-3-5-11(14)15/h6-7H,3-5H2,1-2H3,(H,14,15)
- InChI Key: AYKVBILOABVLCK-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C(=C1OC)CCCC(=O)O)OC
Computed Properties
- Exact Mass: 242.09543712g/mol
- Monoisotopic Mass: 242.09543712g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.8Ų
- XLogP3: 2.1
4-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1794461-0.05g |
4-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid |
1897401-04-5 | 0.05g |
$851.0 | 2023-09-19 | ||
Enamine | EN300-1794461-10g |
4-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid |
1897401-04-5 | 10g |
$4360.0 | 2023-09-19 | ||
Enamine | EN300-1794461-0.25g |
4-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid |
1897401-04-5 | 0.25g |
$933.0 | 2023-09-19 | ||
Enamine | EN300-1794461-1.0g |
4-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid |
1897401-04-5 | 1g |
$1014.0 | 2023-06-02 | ||
Enamine | EN300-1794461-0.5g |
4-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid |
1897401-04-5 | 0.5g |
$974.0 | 2023-09-19 | ||
Enamine | EN300-1794461-0.1g |
4-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid |
1897401-04-5 | 0.1g |
$892.0 | 2023-09-19 | ||
Enamine | EN300-1794461-5g |
4-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid |
1897401-04-5 | 5g |
$2940.0 | 2023-09-19 | ||
Enamine | EN300-1794461-10.0g |
4-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid |
1897401-04-5 | 10g |
$4360.0 | 2023-06-02 | ||
Enamine | EN300-1794461-2.5g |
4-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid |
1897401-04-5 | 2.5g |
$1988.0 | 2023-09-19 | ||
Enamine | EN300-1794461-5.0g |
4-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid |
1897401-04-5 | 5g |
$2940.0 | 2023-06-02 |
4-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid Related Literature
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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4. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
Additional information on 4-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid
Professional Introduction to 4-(3-fluoro-2,6-dimethoxyphenyl)butanoic Acid (CAS No. 1897401-04-5)
4-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid, with the chemical formula C11H13FO3, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound has garnered considerable attention due to its unique structural features and potential applications in drug discovery and development. The presence of both fluoro and methoxy substituents in its aromatic ring system imparts distinct electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.
The CAS number 1897401-04-5 uniquely identifies this compound in scientific literature and databases, facilitating accurate referencing and research collaboration. The molecular structure of 4-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid consists of a butanoic acid moiety attached to a phenyl ring substituted with a fluoro group at the 3-position and methoxy groups at the 2- and 6-positions. This specific arrangement contributes to its reactivity and interaction with biological targets.
In recent years, there has been growing interest in the development of fluorinated aromatic compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles compared to their non-fluorinated counterparts. The fluoro group in 4-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid is particularly noteworthy, as it can modulate the electronic properties of the aromatic ring, influencing its interactions with enzymes and receptors.
The methoxy groups at the 2- and 6-positions further enhance the compound's complexity and potential bioactivity. These substituents can participate in hydrogen bonding interactions, affecting both the solubility and binding affinity of the molecule. The combination of these functional groups makes 4-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid a versatile building block for synthesizing novel therapeutic agents.
Recent studies have demonstrated the utility of this compound in various pharmacological contexts. For instance, researchers have explored its potential as an intermediate in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The structural features of 4-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid allow for selective binding to specific kinase domains, potentially leading to high-affinity drug candidates.
Another area where this compound has shown promise is in the development of antiviral agents. The fluoro group's ability to enhance binding stability has been leveraged in designing molecules that target viral proteases and polymerases. Preliminary studies indicate that derivatives of 4-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid exhibit inhibitory activity against several viral strains, highlighting its potential as a lead compound for antiviral drug development.
The long-tail keyword "fluorinated aromatic compounds" is particularly relevant in this context, as it encompasses a broad class of molecules that share similar structural characteristics and pharmacological properties. The unique electronic environment created by fluorine substitution can significantly alter the biological activity of a molecule, making it an attractive feature for medicinal chemists.
In addition to its applications in drug discovery, 4-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid has found utility in materials science and chemical synthesis. Its ability to serve as a precursor for more complex molecules has made it a valuable reagent in organic synthesis labs. Researchers have utilized this compound to develop novel polymers and coatings with enhanced durability and functionality.
The structural motif "4-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid" itself provides insights into its synthetic pathways and potential derivatives. The butanoic acid side chain offers opportunities for further functionalization, allowing chemists to tailor the molecule's properties for specific applications. This flexibility has led to numerous synthetic strategies being developed around this core structure.
One notable aspect of working with fluorinated compounds like 4-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid is the need for specialized synthetic techniques due to the reactivity of fluorine atoms. Advanced methods such as palladium-catalyzed cross-coupling reactions have been employed to introduce fluorine substituents into complex molecular frameworks efficiently. These techniques are essential for producing derivatives with optimized pharmacological profiles.
The growing body of research on fluorinated aromatic compounds underscores their importance in modern drug discovery. As computational methods improve, virtual screening techniques are being increasingly used to identify promising candidates based on structural features like those present in 4-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid. This approach accelerates the drug development process by narrowing down large chemical libraries into smaller sets of high-potential compounds.
In conclusion, 4-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid (CAS No. 1897401-04-5) is a multifaceted compound with significant applications across pharmaceuticals, materials science, and organic synthesis. Its unique structural features—particularly the combination of fluoro and methoxy substituents—make it a valuable scaffold for designing novel bioactive molecules. As research continues to uncover new applications for fluorinated aromatic compounds like this one, their role in advancing therapeutic interventions will undoubtedly expand.
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